molecular formula C12H13ClN2O2 B3033040 2H-1,5-Benzodiazepin-2-one, 5-(chloroacetyl)-1,3,4,5-tetrahydro-4-methyl- CAS No. 73416-91-8

2H-1,5-Benzodiazepin-2-one, 5-(chloroacetyl)-1,3,4,5-tetrahydro-4-methyl-

Cat. No.: B3033040
CAS No.: 73416-91-8
M. Wt: 252.69 g/mol
InChI Key: YCPNAYAAEMIXMZ-UHFFFAOYSA-N
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Description

2H-1,5-Benzodiazepin-2-one, 5-(chloroacetyl)-1,3,4,5-tetrahydro-4-methyl- is a derivative of the benzodiazepine family, which is known for its diverse pharmacological properties This compound is characterized by the presence of a benzodiazepine core structure, which is a bicyclic system consisting of a benzene ring fused to a diazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,5-Benzodiazepin-2-one, 5-(chloroacetyl)-1,3,4,5-tetrahydro-4-methyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chlorobenzophenone with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired benzodiazepine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2H-1,5-Benzodiazepin-2-one, 5-(chloroacetyl)-1,3,4,5-tetrahydro-4-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2H-1,5-Benzodiazepin-2-one, 5-(chloroacetyl)-1,3,4,5-tetrahydro-4-methyl- has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,5-Benzodiazepin-2-one, 5-(chloroacetyl)-1,3,4,5-tetrahydro-4-methyl- is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the chloroacetyl group and the tetrahydro structure can influence its binding affinity and efficacy at the GABA-A receptor .

Properties

IUPAC Name

5-(2-chloroacetyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-8-6-11(16)14-9-4-2-3-5-10(9)15(8)12(17)7-13/h2-5,8H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPNAYAAEMIXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00994137
Record name 2-Chloro-1-(4-hydroxy-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00994137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73416-91-8
Record name 2H-1,5-Benzodiazepin-2-one, 5-(chloroacetyl)-1,3,4,5-tetrahydro-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073416918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-1-(4-hydroxy-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00994137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-chloroacetyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2H-1,5-Benzodiazepin-2-one, 5-(chloroacetyl)-1,3,4,5-tetrahydro-4-methyl-
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2H-1,5-Benzodiazepin-2-one, 5-(chloroacetyl)-1,3,4,5-tetrahydro-4-methyl-

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